molecular formula C9H13NO3 B183234 ethyl (Z)-2-cyano-3-ethoxybut-2-enoate CAS No. 64046-50-0

ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Cat. No. B183234
CAS RN: 64046-50-0
M. Wt: 183.2 g/mol
InChI Key: YKXFOGAYPIPTKF-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate, also known as ethyl cyanoacrylate, is a colorless liquid that is widely used in scientific research. It belongs to the family of cyanoacrylate esters, which are characterized by their fast-drying and strong adhesive properties. Ethyl cyanoacrylate has been used in a variety of applications, including wound closure, tissue bonding, and as a model adhesive for studying adhesion mechanisms.

Mechanism Of Action

The mechanism of action of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate is based on the formation of strong covalent bonds between the adhesive and the substrate. The adhesive reacts with the surface of the substrate to form a polymer network, which provides a strong and durable bond. The fast-drying nature of the adhesive is due to the rapid polymerization of the monomer to form the polymer network.

Biochemical And Physiological Effects

Ethyl cyanoacrylate has been shown to be biocompatible and non-toxic in vitro and in vivo. It has been used in a variety of biomedical applications, including tissue engineering, drug delivery, and wound closure. It has also been used as a sealant for vascular and gastrointestinal surgeries. However, the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in vivo requires careful consideration of the potential risks and benefits, as well as the appropriate dosing and delivery methods.

Advantages And Limitations For Lab Experiments

The advantages of using ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in lab experiments include its fast-drying nature, strong adhesive properties, and biocompatibility. It can be used as a model adhesive for studying adhesion mechanisms, as well as a coating material for microelectronic devices. However, the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in lab experiments is limited by its sensitivity to moisture and temperature, as well as its potential toxicity and flammability.

Future Directions

There are many potential future directions for the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in scientific research. One area of interest is the development of new drug delivery systems based on ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate. Another area of interest is the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in tissue engineering, where it could be used as a matrix material for cell growth and differentiation. Additionally, the use of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate in microelectronic devices could be expanded to include new applications such as flexible electronics and wearable sensors.

Synthesis Methods

The synthesis of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacrylate involves the reaction of ethyl (Z)-2-cyano-3-ethoxybut-2-enoate cyanoacetate with formaldehyde in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a series of steps, including condensation, cyclization, and decarboxylation, to yield the final product. The reaction is highly exothermic and requires careful control of the reaction conditions to prevent thermal runaway.

Scientific Research Applications

Ethyl cyanoacrylate has been used in a variety of scientific research applications due to its strong adhesive properties and fast-drying nature. It has been used as a tissue adhesive for wound closure, as a model adhesive for studying adhesion mechanisms, and as a coating material for microelectronic devices. It has also been used in the development of drug delivery systems and as a matrix material for tissue engineering.

properties

CAS RN

64046-50-0

Product Name

ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-ethoxybut-2-enoate

InChI

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7-

InChI Key

YKXFOGAYPIPTKF-FPLPWBNLSA-N

Isomeric SMILES

CCO/C(=C(/C#N)\C(=O)OCC)/C

SMILES

CCOC(=C(C#N)C(=O)OCC)C

Canonical SMILES

CCOC(=C(C#N)C(=O)OCC)C

Other CAS RN

35260-93-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.